2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6-3-7(2)11-8(4-6)12-9(13)5-10/h3-4H,5H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVYARLTTTVRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of 2 Chloro N 4,6 Dimethylpyridin 2 Yl Acetamide
Nucleophilic Substitution Reactions at the α-Chloro Position
The chlorine atom attached to the α-carbon of the acetamide (B32628) group is highly susceptible to nucleophilic attack, making it a key site for molecular modification. This reactivity allows for the introduction of various functional groups through substitution reactions. researchgate.net
Formation of Sulfide Derivatives with Thiolated Pyridines
A significant application of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide is its reaction with sulfur-based nucleophiles, particularly thiolated pyridine (B92270) derivatives like 2-thioxo-1,2-dihydropyridine-3-carbonitriles. In these reactions, the sulfur atom of the thiol or thione displaces the chlorine atom to form an intermediate thioether (sulfide) derivative. nih.govacs.org This S-alkylation is a crucial first step in a cascade reaction sequence leading to more complex heterocyclic structures. nih.gov
The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a solvent like dimethylformamide (DMF) at room temperature. nih.govacs.org The formation of the sulfide derivative can sometimes be observed as a precipitate before the subsequent reaction step. nih.govacs.org
Table 1: Synthesis of Sulfide Intermediates
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |
|---|
This table is a generalized representation based on described synthetic procedures. nih.govacs.org
Reactivity with Other Heteroatom Nucleophiles
Beyond sulfur nucleophiles, the α-chloro position readily reacts with other heteroatom nucleophiles, including oxygen and nitrogen. For instance, N-substituted chloroacetamides can undergo alkylation at the hydroxyl group of pyridinols. researchgate.net Similarly, reactions with various amines can lead to the substitution of the chlorine atom, forming glycine amide derivatives. These nucleophilic substitution reactions are fundamental in diversifying the molecular structure, allowing for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and material science. researchgate.net
Intramolecular Cyclization Pathways
The derivatives formed from the initial nucleophilic substitution often serve as precursors for intramolecular cyclization, a key strategy for constructing fused ring systems.
Generation of Fused Thieno[2,3-b]pyridine Scaffolds from Derivatives
Following the S-alkylation of thiolated pyridines with this compound, the resulting sulfide intermediate can undergo an intramolecular cyclization to form the thieno[2,3-b]pyridine scaffold. nih.govmdpi.com This transformation is a variation of the Thorpe-Ziegler reaction, a well-established method for the synthesis of cyclic ketones and enamines. mdpi.com
The cyclization is typically induced by the addition of a base, such as potassium hydroxide, which facilitates the deprotonation of the carbon adjacent to the nitrile group, initiating a nucleophilic attack on the amide carbonyl or a related reactive center, leading to ring closure. nih.govmdpi.com This one-pot, two-step sequence of S-alkylation followed by cyclization provides an efficient route to synthesize a variety of substituted 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.govresearchgate.net These compounds are of significant interest due to their biological activities. nih.govmdpi.comut.ac.ir
Table 2: Representative Synthesis of Thieno[2,3-b]pyridines
| Starting Material | Reagent | Conditions | Product | Yield |
|---|
Data extracted from a general procedure for the synthesis of related compounds. acs.org
Elucidation of Reaction Mechanisms in Cyclization
The mechanism of the Thorpe-Ziegler cyclization to form the thieno[2,3-b]pyridine ring involves several key steps. After the initial formation of the sulfide derivative, the added base abstracts a proton from the α-carbon to the nitrile group, generating a carbanion. researchgate.net This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the amide carbonyl group. The subsequent intramolecular cyclization results in the formation of a five-membered thiophene ring fused to the pyridine core. A final tautomerization step yields the stable 3-aminothieno[2,3-b]pyridine product. The direction and success of the cyclization are dependent on the nature of the substituents and the reaction conditions employed. researchgate.net
Functionalization of the Pyridine Ring System
The pyridine ring of this compound, originating from 2-amino-4,6-dimethylpyridine (B145770), also presents opportunities for further functionalization. While the amino and methyl groups influence the reactivity of the ring, targeted modifications can introduce additional chemical diversity.
The nitrogen atom in the pyridine ring and the exocyclic amino group can be involved in complex formation with metal ions, acting as electron donors or proton acceptors. nih.govmdpi.com Although direct electrophilic substitution on the pyridine ring of the title compound is not extensively detailed in the provided context, the parent 2-amino-4,6-dimethylpyridine moiety is a known building block. sigmaaldrich.com Functionalization is often achieved by building upon the thieno[2,3-b]pyridine core once it is formed. For example, the amino group at the 3-position of the thieno[2,3-b]pyridine system can be acylated or undergo reactions with reagents like acetone to form further fused heterocyclic systems, such as dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones. researchgate.net These subsequent reactions highlight that the initial pyridine ring system serves as a foundational scaffold for creating more complex, polycyclic structures. researchgate.net
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. While direct experimental evidence for the participation of this compound in MCRs is not extensively documented in publicly available literature, its structural features—namely the reactive α-chloroacetamide moiety and the nucleophilic aminopyridine core—suggest its potential as a versatile building block in several prominent MCRs.
The 2-aminopyridine (B139424) scaffold, a key component of the title compound, is known to participate in various MCRs, most notably the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nih.govrug.nl This reaction typically involves an amidine (such as a 2-aminopyridine), an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry. nih.govresearchgate.net
In a hypothetical GBB reaction, the 2-amino group of the 4,6-dimethylpyridin-2-yl moiety within the title compound would act as the amidine component. The reaction would proceed through the formation of an imine intermediate from the aldehyde and the aminopyridine, which is then attacked by the isocyanide. fu-berlin.de Subsequent intramolecular cyclization and rearrangement would lead to the formation of a highly substituted imidazo[1,2-a]pyridine core. The chloroacetamide side chain would remain as a substituent on the final heterocyclic product, available for further synthetic modifications.
Another well-known MCR is the Ugi four-component reaction (U-4CR), which combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide. nih.govresearchgate.net In this context, the 2-amino group of the pyridine ring could potentially serve as the amine component. The reaction would yield a complex acyclic peptide-like structure where the 4,6-dimethyl-2-pyridinyl moiety is appended to the final product.
The Passerini three-component reaction, involving a carboxylic acid, a carbonyl compound, and an isocyanide, is another cornerstone of MCR chemistry, leading to α-acyloxy amides. wikipedia.orgorganic-chemistry.org While the title compound itself would not directly participate as one of the three core components in its intact form, derivatives of it could be envisioned. For instance, if the chloroacetamide group were hydrolyzed to the corresponding carboxylic acid, this derivative could then participate in a Passerini reaction.
The reactivity of analogous 2-aminopyridine derivatives in the GBB reaction is well-established, providing a strong basis for predicting the behavior of this compound. The reaction conditions for such transformations are typically mild, often employing protic solvents like methanol or ethanol and sometimes requiring a Lewis or Brønsted acid catalyst to facilitate the initial imine formation. nih.govfu-berlin.de
The following table summarizes representative examples of GBB reactions involving 2-aminopyridine derivatives, illustrating the scope and potential outcomes for similar reactions with the title compound.
| Amidine Component | Aldehyde Component | Isocyanide Component | Product | Yield (%) | Reference |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | 3-(tert-Butylamino)-2-phenylimidazo[1,2-a]pyridine | 95 | nih.gov |
| 2-Aminopyridine | p-Anisaldehyde | Cyclohexyl isocyanide | 3-(Cyclohexylamino)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 88 | nih.gov |
| 2-Aminopyrimidine | Isobutyraldehyde | Benzyl isocyanide | 3-(Benzylamino)-2-isopropylimidazo[1,2-a]pyrimidine | 75 | nih.gov |
| 2-Aminothiazole | 4-Nitrobenzaldehyde | Ethyl isocyanoacetate | Ethyl 2-(3-amino-2-(4-nitrophenyl)imidazo[2,1-b]thiazol-3-yl)acetate | 82 | beilstein-journals.org |
The incorporation of this compound into such MCRs would yield novel, highly functionalized heterocyclic structures. The presence of the chloroacetamide moiety in the final product offers a valuable handle for post-MCR modifications, such as nucleophilic substitution reactions, allowing for the introduction of further diversity and the construction of even more complex molecular architectures. This potential for diversification makes the title compound a promising, albeit underexplored, substrate for combinatorial library synthesis and drug discovery programs.
Biological Profile and Activity Assessment of 2 Chloro N 4,6 Dimethylpyridin 2 Yl Acetamide and Its Derivatives
Evaluation of Antimicrobial Efficacy
The antimicrobial potential of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide derivatives has been a subject of scientific investigation, particularly focusing on their ability to inhibit the growth of pathogenic bacteria. The core structure, this compound, serves as a key intermediate in the synthesis of these more complex derivatives. nih.gov
Research into the antibacterial efficacy of derivatives of this compound has provided insights into their activity against both Gram-positive and Gram-negative bacteria. A study involving a series of novel acetamide (B32628) derivatives synthesized using this compound as a starting material evaluated their in-vitro antibacterial activity against Streptococcus pyogenes (a Gram-positive bacterium), and Escherichia coli and Proteus mirabilis (Gram-negative bacteria). nih.gov
The evaluation was conducted using the Mueller-Hinton Agar diffusion method, with varying concentrations of the compounds. The results indicated that several of the synthesized derivatives displayed notable antibacterial properties. Specifically, derivatives incorporating a para-chlorophenyl moiety showed the most significant activity. nih.gov For instance, certain compounds exhibited inhibition zones ranging from 6.0 to 8.4 mm at a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against the Gram-negative species E. coli and P. mirabilis. Other derivatives showed inhibition zones between 6 to 14 mm at an MIC of 37.5 µg/mL. nih.gov
Table 1: Antibacterial Activity of this compound Derivatives nih.gov
| Compound Derivative | Target Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Derivative with para-chlorophenyl moiety (Compound 22) | E. coli | 12.5 | 6.0 - 8.4 |
| Derivative with para-chlorophenyl moiety (Compound 22) | P. mirabilis | 12.5 | 6.0 - 8.4 |
| Derivative with para-chlorophenyl moiety (Compound 24) | S. pyogenes, E. coli, P. mirabilis | 37.5 | 6 - 14 |
| Compound 25 | S. pyogenes, E. coli, P. mirabilis | 37.5 | 6 - 14 |
| Compound 27 | S. pyogenes, E. coli, P. mirabilis | 37.5 | 6 - 14 |
Following a comprehensive review of scientific literature, no studies were identified that specifically evaluated the antifungal activity of this compound or its direct derivatives. While research exists on the antifungal properties of other chloro-acetamide compounds, this information falls outside the scope of this specific compound.
The antibacterial potency of the derivatives of this compound was compared with several standard antibiotic drugs. The study demonstrated that while some derivatives showed activity, their potency varied. For example, while some derivatives were active against E. coli and P. mirabilis at an MIC of 12.5 or 37.5 µg/mL, other synthesized compounds in the same series were not effective against these isolates even at a concentration of 37.5 µg/mL. nih.gov The most significant antibacterial effects were observed in derivatives that had a para-chlorophenyl group incorporated into their structure. nih.gov The activities of these compounds were benchmarked against antibiotics such as amoxicillin, ampicillin, cephalothin, azithromycin, and doxycycline, although specific comparative potency data was not detailed. nih.gov
Antioxidant Activity Investigations
The potential for chemical compounds to act as antioxidants is of significant interest in the study of oxidative stress and its role in human health.
A thorough search of published scientific studies revealed no available data on the evaluation of this compound or its derivatives through in vitro assays for radical scavenging activity.
There is currently no available research in the scientific literature investigating the potential antioxidant mechanisms of this compound or its derivatives.
Insecticidal Bioefficacy of Analogs
While specific studies on the insecticidal bioefficacy of this compound are not extensively documented in publicly available literature, research on analogous compounds provides significant insights into the potential pesticidal activity of this chemical class. Investigations into various N-pyridyl acetamide and chloroacetamide derivatives have demonstrated a range of insecticidal activities against several agricultural pests. These studies form a basis for understanding the structure-activity relationships that govern the bioefficacy of these compounds.
Dose-Response Studies in Agricultural Pest Models
Dose-response studies on analogs of this compound have revealed potent insecticidal effects. For instance, a series of novel acetamido derivatives containing N-pyridylpyrazole carboxamides were evaluated for their activity against the diamondback moth, Plutella xylostella. nih.gov The results indicated that several of these compounds exhibited significant insecticidal properties. nih.gov
In another study, the insecticidal activity of N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized derivative was assessed against the cowpea aphid, Aphis craccivora. aun.edu.eglew.ro Both nymphs and adults were tested, showing significant mortality rates at various concentrations. After 24 hours of treatment, the LC50 values for the acetamide derivative against nymphs were recorded at 0.029 ppm. aun.edu.eg The activity increased after 48 hours, with the LC50 value dropping to 0.006 ppm for nymphs. aun.edu.eg
Similarly, research on new thienylpyridine and thienylthieno[2,3-b]pyridine derivatives, which also fall within the broader class of N-heterocyclic acetamides, has shown notable insecticidal activity against the cotton aphid, Aphis gossypi. acs.org
Table 1: Dose-Response Data for N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide against Aphis craccivora aun.edu.eg
| Time | Pest Stage | LC50 (ppm) |
| 24h | Nymph | 0.029 |
| 48h | Nymph | 0.006 |
| 24h | Adult | 0.149 |
| 48h | Adult | 0.017 |
Comparison with Commercial Insecticides
The performance of these acetamide analogs has been benchmarked against established commercial insecticides, demonstrating their potential as viable alternatives or leads for new insecticide development. In the study against Plutella xylostella, compound 5g , an acetamido derivative containing an N-pyridylpyrazole carboxamide moiety, exhibited an LC50 value of 2.04 mg/L. nih.gov This was notably more potent than the commercial insecticide chlorpyrifos, which had an LC50 of 7.25 mg/L in the same study. nih.gov Other synthesized compounds, 5e and 5v , also showed strong insecticidal activity with LC50 values of 23.72 mg/L and 20.01 mg/L, respectively. nih.gov
The insecticidal activity of N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide against Aphis craccivora was compared to the neonicotinoid insecticide acetamiprid (B1664982). After 24 hours, this acetamide derivative showed a higher toxic ratio against both nymphs and adults than acetamiprid. aun.edu.eg At the 48-hour mark, its LC50 value against nymphs (0.006 ppm) was identical to that of acetamiprid, indicating excellent insecticidal activity. aun.edu.eg Against adult aphids, the analog (LC50 = 0.017 ppm) proved to be more effective than acetamiprid (LC50 = 0.023 ppm) after 48 hours. aun.edu.eg
Table 2: Comparative Insecticidal Activity of Acetamide Analogs and Commercial Insecticides
| Compound | Target Pest | Analog LC50 | Commercial Standard | Standard LC50 |
| 5g (N-pyridylpyrazole carboxamide analog) | Plutella xylostella | 2.04 mg/L nih.gov | Chlorpyrifos | 7.25 mg/L nih.gov |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (Nymph, 48h) | 0.006 ppm aun.edu.eg | Acetamiprid | 0.006 ppm aun.edu.eg |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (Adult, 48h) | 0.017 ppm aun.edu.eg | Acetamiprid | 0.023 ppm aun.edu.eg |
Broader Biological Activity Spectrum of Acetamide Class Compounds
The acetamide class of compounds, particularly chloroacetamide derivatives, is known to exhibit a wide range of biological activities beyond insecticidal effects. Research has shown that these compounds can possess antimicrobial, antifungal, and herbicidal properties. nih.govijpsr.info
Chloroacetamide derivatives have been investigated for their potential as antimicrobial and antiproliferative agents. nih.gov Studies on N-4-bromophenyl-2-chloroacetamide (4-BFCA) demonstrated its effectiveness against resistant Fusarium strains, showing a concentration-dependent fungicidal action. nih.gov The antimicrobial efficacy of chloroacetamides has also led to their use as preservatives in cosmetic and hygiene products. nih.gov
Furthermore, the chloroacetamide group is a well-established class of herbicides. researchgate.net The biological activity of these compounds is influenced by factors such as lipophilicity and the chemical nature of their substituents, which affect their solubility and permeability. mdpi.com The diverse biological profile of the acetamide class underscores its importance in the development of various bioactive agents for agriculture and medicine.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Rational Design of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide Analogs for SAR
The rational design of analogs involves systematic modifications of the parent molecule to understand the contribution of different structural components to its biological activity. For this compound, this involves altering the N-heteroaryl moiety, modifying the pyridine (B92270) ring, and exploring isosteric replacements.
The nature and position of substituents on the aryl or heteroaryl ring can significantly influence the biological activity of 2-chloroacetamide (B119443) derivatives. Studies on analogous N-(substituted phenyl)-2-chloroacetamides have shown that the biological activity often varies with the substituents attached to the phenyl ring. nih.govimi.hrnih.gov For instance, the introduction of halogen atoms at the para-position of the phenyl ring, such as in N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide, has been associated with high lipophilicity. nih.govimi.hrnih.gov This increased lipophilicity is believed to facilitate the passage of these compounds through the phospholipid bilayer of cell membranes, potentially leading to enhanced activity. nih.govimi.hrnih.gov
In the case of this compound, the two methyl groups on the pyridine ring are critical substituents. Their effects can be analyzed based on:
Steric Effects: The methyl groups introduce steric bulk, which can dictate the preferred conformation of the molecule and influence how it fits into a receptor's binding pocket. The substitution pattern at the 4- and 6-positions specifically affects the environment around the amide linkage.
Systematic replacement of these methyl groups with other substituents (e.g., halogens, methoxy (B1213986) groups, or trifluoromethyl groups) would be a standard strategy to probe the electronic and steric requirements for optimal activity.
| Analog Structure (Modification on N-Aryl Ring) | Substituent | Key Property Modified | Anticipated Impact on Activity |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | 4-Chloro | Increases lipophilicity | Potentially enhanced membrane permeability and activity. nih.gov |
| N-(4-hydroxyphenyl)-2-chloroacetamide | 4-Hydroxy | Increases polarity, H-bonding potential | May decrease membrane permeability but could form new interactions with the target. |
| N-(4-cyanophenyl)-2-chloroacetamide | 4-Cyano | Electron-withdrawing, polar | Alters electronic profile, potentially influencing target binding. nih.gov |
| N-(4-methylphenyl)-2-chloroacetamide | 4-Methyl | Electron-donating, increases lipophilicity | May enhance activity through hydrophobic interactions. nih.gov |
For the specific 4,6-dimethylpyridine moiety, key modifications could include:
Isomeric Scaffolds: Changing the substitution pattern from 2-amino-(4,6-dimethyl)pyridine to 3-amino- or 4-amino-pyridine derivatives would alter the angle and distance between the chloroacetamide side chain and the pyridine nitrogen, likely impacting target binding.
Removal or Relocation of Methyl Groups: Synthesizing analogs with no methyl groups (N-(pyridin-2-yl)acetamide), one methyl group, or methyl groups at different positions would clarify the specific role of the 4,6-dimethyl substitution pattern in steric hindrance and electronic modulation.
Isosteric and bioisosteric replacements are a cornerstone of rational drug design, involving the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties. nih.gov This strategy is used to modulate properties like potency, selectivity, metabolism, and solubility.
For this compound, several bioisosteric replacements could be considered:
Amide Bond Bioisosteres: The amide linkage is susceptible to hydrolysis by metabolic enzymes. Replacing it with more stable bioisosteres like a 1,2,3-triazole could improve the compound's pharmacokinetic profile. researcher.life
Pyridine Ring Bioisosteres: The pyridine ring can be replaced with other five- or six-membered heterocyclic rings to explore different electronic distributions and hydrogen bonding patterns. nih.gov Common replacements include pyrimidine (B1678525), pyrazine, thiazole, or even a substituted phenyl ring. nih.gov For instance, replacing the pyridine ring with a pyrimidine could introduce an additional hydrogen bond acceptor, potentially altering target interactions. nih.gov
Chloroacetamide Moiety: The reactive chloroacetyl group is often key to the mechanism of action for this class of compounds. However, its reactivity could be modulated by replacing the chlorine atom with other halogens (F, Br) or exploring different alpha-substituents on the acetyl group to fine-tune electrophilicity.
Development of QSAR Models for Predictive Activity
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models are used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. uniroma1.it For a series of analogs of this compound, a QSAR model could be developed to predict their herbicidal or other biological activities.
The foundation of a QSAR model is the selection of molecular descriptors, which are numerical values that encode structural or physicochemical properties of a molecule. ucsb.edu For chloroacetamide derivatives, a wide range of descriptors can be calculated using computational tools. nih.govnih.gov
Commonly used descriptors include:
Constitutional Descriptors: Molecular Weight (MW), number of specific atom types, number of rotatable bonds (Nrot). nih.gov
Topological Descriptors: These describe the atomic connectivity in the molecule, such as the Topological Polar Surface Area (TPSA), which is often correlated with membrane permeability. nih.gov
Physicochemical Descriptors: Lipophilicity (logP), molar refractivity, and polarizability. High lipophilicity has been noted as a key factor for activity in some chloroacetamides. nih.govimi.hr
Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu
| Descriptor Type | Example | Significance in Modeling |
|---|---|---|
| Physicochemical | logP (Octanol-Water Partition Coefficient) | Represents lipophilicity; crucial for membrane transport. nih.gov |
| Topological | TPSA (Topological Polar Surface Area) | Correlates with passive molecular transport through membranes. nih.gov |
| Constitutional | MW (Molecular Weight) | Relates to the size of the molecule. |
| Electronic | HOMO/LUMO Energies | Describes molecular reactivity and electronic interactions. ucsb.edu |
| Steric | Molar Refractivity (MR) | Encodes the volume occupied by a molecule or substituent. |
| Hydrogen Bonding | H-Bond Donors/Acceptors | Quantifies the potential for hydrogen bonding with the target. nih.gov |
A QSAR model is only useful if it is statistically robust and has predictive power. Validation is a critical process to ensure that the model is not a result of chance correlation and can accurately predict the activity of new compounds. researchgate.net The dataset is typically split into a training set (to build the model) and a test set (to validate its predictive ability). uniroma1.itnih.gov
Key statistical parameters for model validation include:
Coefficient of Determination (R²): This measures how well the model fits the training set data. A value closer to 1.0 indicates a better fit. researchgate.net
Internal Validation (Q²): Often determined using leave-one-out (LOO) cross-validation, Q² measures the model's robustness and internal predictive ability. A Q² value greater than 0.5 is generally considered acceptable. uniroma1.it
External Validation (R²pred): This is a true measure of the model's predictive power, calculated by how well the model predicts the activities of the external test set compounds (which were not used to build the model). researchgate.net An R²pred value greater than 0.6 is often desired. uniroma1.it
Y-Randomization: This test involves rebuilding the model multiple times with the biological activity data randomly shuffled. A robust model should show very low R² and Q² values for the randomized models, confirming that the original model is not due to chance. mdpi.com
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Goodness-of-fit for the training set. | > 0.6 uniroma1.it |
| Q² (Cross-validated R²) | Internal predictive ability and robustness. | > 0.5 uniroma1.it |
| R²pred (Predictive R² for test set) | External predictive ability. | > 0.6 uniroma1.it |
| |R² - R²pred| | Difference between fit and predictivity. | Should be small (< 0.3) |
Applicability Domain and Model Reliability
A critical aspect of any QSAR model is defining its applicability domain (AD). mdpi.com The AD represents the chemical space of the training set from which the model was developed and for which its predictions are considered reliable. researchgate.net Predictions for compounds that fall outside this domain are associated with a higher degree of uncertainty. Several methods can be employed to define the AD, including those based on the range of descriptor values, structural similarity, or the response space. mdpi.comresearchgate.net
The reliability of a QSAR model is assessed through rigorous validation procedures. Internal validation techniques, such as leave-one-out cross-validation, and external validation using an independent test set are crucial for evaluating a model's robustness and predictive power. The statistical significance of the correlation between the descriptors and the biological activity is also a key indicator of model reliability. For a QSAR model to be considered reliable for predicting the activity of this compound, the compound's descriptors would need to fall within the defined AD of a well-validated model for a congeneric series of compounds.
Computational Studies of Ligand-Target Interactions
Computational methods are invaluable for elucidating the interactions between a small molecule, or ligand, and its biological target at an atomic level. Molecular docking and molecular dynamics simulations are powerful tools for predicting binding modes and analyzing the conformational dynamics of ligand-protein complexes.
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. While specific molecular docking studies for this compound are not readily found, research on structurally similar compounds provides insights into its potential biological targets and binding interactions. For instance, derivatives of this compound have been explored as potential antiviral agents.
In a typical molecular docking workflow, the three-dimensional structures of both the ligand (this compound) and the target protein are used. The ligand's conformational flexibility is often explored to identify the most stable binding pose within the protein's active site. The scoring functions used in docking algorithms estimate the binding affinity, allowing for the ranking of different binding modes. For this compound, key interactions would likely involve hydrogen bonding with the amide group, and potential covalent bond formation via the reactive chloroacetyl group. The dimethylpyridine ring would likely engage in hydrophobic and van der Waals interactions within the binding pocket. Studies on related quinazoline (B50416) derivatives have demonstrated the utility of molecular docking in identifying promising anticancer agents by predicting their binding scores and interactions within the target's binding pocket. nih.govresearchgate.net
A hypothetical molecular docking study of this compound could yield the following predictive data:
| Predicted Interaction Type | Interacting Residues (Hypothetical) | Estimated Distance (Å) |
| Hydrogen Bond | Amino Acid 1 | 2.8 |
| Hydrogen Bond | Amino Acid 2 | 3.1 |
| Hydrophobic Interaction | Amino Acid 3 | 3.5 |
| Covalent Bond | Amino Acid 4 | 1.9 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes that occur when a ligand binds to its target. These simulations model the movement of atoms and molecules over time, offering insights into the stability of the ligand-protein complex and the role of solvent molecules in the binding process.
An MD simulation of the this compound-protein complex would start with the best-docked pose. The system would be solvated in a water box, and the simulation would be run for a sufficient duration to observe the system's behavior at equilibrium. Analysis of the MD trajectory could reveal:
Conformational Stability: Root Mean Square Deviation (RMSD) analysis of the protein backbone and the ligand's position can indicate the stability of the complex over time.
Key Interactions: The persistence of hydrogen bonds and other interactions observed in docking can be monitored throughout the simulation.
Solvent Effects: MD simulations explicitly model water molecules, which can reveal their role in mediating protein-ligand interactions through "water bridges".
The following table illustrates the type of data that could be generated from an MD simulation analysis:
| Analysis Metric | Result (Hypothetical) | Interpretation |
| Average RMSD of Protein | 1.5 Å | The protein maintains a stable conformation. |
| Average RMSD of Ligand | 0.8 Å | The ligand remains stably bound in the active site. |
| Hydrogen Bond Occupancy | 85% | A specific hydrogen bond is highly stable. |
Mechanistic Elucidation of Biological Action of 2 Chloro N 4,6 Dimethylpyridin 2 Yl Acetamide Derivatives
Identification of Molecular Targets and Pathways
The biological effects of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide derivatives are predicated on their interactions with specific molecular targets, which can trigger a cascade of events within biological systems. While direct studies on this specific compound are limited, research on structurally similar chloroacetamide and pyridine-containing molecules provides insights into their likely targets and pathways. The reactive chloroacetamide moiety and the substituted pyridine (B92270) ring are key features that likely govern these interactions.
Enzyme Assays and Inhibition Kinetics
While specific enzyme inhibition kinetic data for this compound is not extensively documented in publicly available literature, the broader class of acetamide (B32628) derivatives has been investigated for their enzyme-inhibiting capabilities. For instance, related acetamide compounds have been explored as potential inhibitors of enzymes such as acetylcholinesterase (AChE). The core acetamide structure is considered a versatile scaffold for developing enzyme inhibitors. The mechanism often involves the reactive chloro group, which can form covalent bonds with nucleophilic residues within the active site of an enzyme, leading to irreversible inhibition.
Molecular docking studies on similar N-aryl acetamide compounds have suggested potential inhibitory activity against enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase and butyrylcholinesterase). semanticscholar.org These computational models predict favorable binding energies, indicating that these enzymes could be potential targets. semanticscholar.org However, it is crucial to note that these are theoretical predictions for analogous compounds and require experimental validation through enzyme assays to determine inhibition constants (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound.
Receptor Binding Studies
Furthermore, computational molecular docking simulations have been employed to predict the binding affinity of related acetamide derivatives to receptors such as the insulin-like growth factor-1 receptor (IGF-1R). nih.gov These in silico methods provide a basis for identifying potential receptor targets and guiding future experimental binding assays, such as radioligand binding assays, to determine the binding affinity (Kd) and specificity of this compound and its derivatives for various receptors.
Mechanisms Underlying Antimicrobial Effects
Several acetamide derivatives have been reported to possess antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. nih.gov The presence of the α-chloro group in this compound is thought to be a key contributor to its potential antimicrobial activity.
Cellular Permeability and Membrane Integrity Alterations
A plausible mechanism for the antimicrobial action of chloroacetamide derivatives involves the disruption of bacterial cell wall and membrane integrity. A study on the related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, demonstrated that it likely acts by inhibiting penicillin-binding proteins (PBPs). mdpi.com PBPs are crucial enzymes involved in the synthesis and maintenance of the bacterial cell wall. Inhibition of these enzymes leads to a compromised cell wall structure, resulting in cell lysis and the release of cytoplasmic contents. mdpi.com
This disruption of cellular integrity can be monitored by measuring the leakage of molecules that absorb light at 260 nm, such as nucleic acids (DNA and RNA), from the bacterial cells. mdpi.com For 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a significant release of such materials was observed after treatment, indicating irreversible damage to the bacterial cell membrane and subsequent cell death. mdpi.com It is hypothesized that this compound may exert its antimicrobial effects through a similar mechanism.
Inhibition of Macromolecular Synthesis
While direct evidence for the inhibition of macromolecular synthesis by this compound is not specifically documented, it is a known mechanism of action for some antimicrobial agents. By interfering with the synthesis of essential macromolecules like DNA, RNA, and proteins, a compound can effectively halt bacterial growth and proliferation.
Some antibiotics function by inhibiting DNA replication or transcription of DNA into RNA. youtube.com For instance, rifampin is known to inhibit bacterial DNA-dependent RNA polymerase. mdpi.com Other compounds can inhibit protein synthesis by targeting the bacterial ribosome. Given the reactive nature of the chloroacetyl group, it is conceivable that this compound could potentially alkylate and thereby inactivate enzymes or other proteins essential for these synthetic pathways. However, specific studies are required to confirm whether this compound directly inhibits DNA, RNA, or protein synthesis in microorganisms.
Deeper Insights into Antioxidant Action
In addition to antimicrobial activity, various acetamide and pyridine derivatives have been investigated for their antioxidant properties. nih.govresearchgate.net Antioxidants are compounds that can protect cells from damage caused by unstable molecules known as free radicals.
The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulfonic acid (ABTS) radical scavenging assays. mdpi.comnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
The potential antioxidant mechanism of this compound derivatives may involve the pyridine ring and the amide functionality. The nitrogen atom in the pyridine ring and the delocalized electrons in the aromatic system could contribute to the stabilization of free radicals. Furthermore, the amide proton could potentially participate in hydrogen atom transfer to scavenge radicals.
Studies on other classes of compounds have shown that antioxidants can also act by chelating metal ions, such as iron (Fe²⁺), which can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. scirp.org By binding to these metal ions, the compounds prevent them from participating in radical-generating reactions. While plausible, the specific free radical scavenging and metal-chelating capabilities of this compound require dedicated investigation to elucidate the precise mechanisms of its antioxidant action.
The following table summarizes the IC₅₀ values for antioxidant activity of some related acetamide derivatives, providing a comparative context.
| Compound/Extract | Assay | IC₅₀ Value |
| Flavonoid Acetamide Derivatives | DPPH | 31.52–198.41 µM mdpi.com |
| Pyridine-acetamide hybrid (6b) | DPPH | 66.2 µg/mL researchgate.net |
| Pyridine-acetamide hybrid (13e) | DPPH | 54.7 µg/mL researchgate.net |
Electron Transfer and Hydrogen Atom Transfer Mechanisms
A comprehensive review of existing research reveals a significant gap in the understanding of the electron transfer (ET) and hydrogen atom transfer (HAT) mechanisms as they pertain to the biological activity of this compound. Generally, the reactivity of chloroacetamide derivatives is attributed to the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack. This reactivity is a key factor in the biological activity of many related compounds, often involving covalent modification of biological macromolecules.
However, specific studies detailing the single electron transfer (SET) processes, which would involve the gain or loss of a single electron to form a radical species, are not available for this compound. Such mechanisms are crucial in understanding potential pro-oxidant or antioxidant activities. Similarly, while HAT processes are fundamental in many biochemical reactions, particularly those involving radical scavenging or enzymatic catalysis, there is no direct evidence or computational modeling that describes the propensity of this compound to donate or accept a hydrogen atom in a biological context. The bond dissociation energies and reaction kinetics that would govern such mechanisms for this specific molecule have not been reported.
Interactions with Reactive Oxygen Species
The interaction of this compound with reactive oxygen species (ROS) is another area where specific data is lacking. ROS, such as superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide, are highly reactive molecules that can cause cellular damage. The potential for this compound to either scavenge these harmful species (acting as an antioxidant) or to promote their formation (acting as a pro-oxidant) has not been experimentally determined.
For related classes of compounds, antioxidant or pro-oxidant activities have been reported, often linked to the specific substituents on the aryl ring. However, without dedicated studies on the 4,6-dimethylpyridin-2-yl moiety, any prediction of its influence on the interaction with ROS would be purely speculative. Standard assays to measure antioxidant capacity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ORAC (Oxygen Radical Absorbance Capacity) assay, have not been reported for this compound.
In Silico Mechanistic Hypotheses Generation
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are powerful tools for generating hypotheses about the mechanism of action of bioactive compounds. While in silico studies have been conducted on various other 2-chloro-N-aryl acetamide derivatives to predict their biological activities and to identify potential molecular targets, there is no published research that specifically focuses on generating mechanistic hypotheses for this compound.
Molecular docking studies could, for example, predict the binding affinity of this compound to the active sites of various enzymes or receptors, providing clues about its potential biological targets. Subsequent molecular dynamics simulations could then elucidate the stability of these interactions and the conformational changes involved. However, such computational analyses for this compound are not currently available in the scientific literature. Therefore, the generation of in silico-based mechanistic hypotheses remains an open area for future research.
Advanced Characterization and Analytical Methodologies for 2 Chloro N 4,6 Dimethylpyridin 2 Yl Acetamide
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of a synthesized compound like 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide. These techniques probe the molecular structure and provide a unique fingerprint.
High-Resolution NMR Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.
¹H NMR Spectroscopy : This technique provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring, the two methyl group protons, the methylene protons of the chloroacetamide group, and the amide proton. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet), and coupling constants (J, in Hz) would confirm the connectivity of the molecule.
¹³C NMR Spectroscopy : This method detects the carbon atoms in the molecule, providing information on the number of chemically non-equivalent carbons. A predicted spectrum would show separate resonances for the carbonyl carbon, the methylene carbon, the two methyl carbons, and the carbons of the dimethylpyridine ring.
A representative data table for expected, but not experimentally verified, NMR data is shown below.
| Expected ¹H NMR Data | Expected ¹³C NMR Data |
| Assignment | Predicted δ (ppm) |
| Amide NH | Singlet |
| Pyridine H | Singlets |
| Methylene (CH₂) | Singlet |
| Methyl (CH₃) x 2 | Singlets |
Vibrational Spectroscopy (IR, Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.
IR Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands confirming key functional groups. A strong absorption band around 1680 cm⁻¹ would indicate the carbonyl (C=O) stretching of the amide. An N-H stretching vibration would be expected around 3300 cm⁻¹. Other significant peaks would include C-H stretches for the aromatic and methyl groups, and a C-Cl stretch, typically found in the 800-600 cm⁻¹ region.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are often strong in Raman spectra, which would be useful for confirming the dimethylpyridine moiety.
| Expected Vibrational Data | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | N-H Stretch | ~3300 | | C-H Stretch (Aromatic/Alkyl) | 3100-2850 | | C=O Stretch (Amide) | ~1680 | | C=C, C=N Stretch (Aromatic) | 1600-1400 | | C-Cl Stretch | 800-600 |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula: C₉H₁₁ClN₂O), HRMS would provide a precise mass measurement that matches the calculated theoretical mass. The presence of a chlorine atom would be confirmed by the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).
| Expected HRMS Data | | :--- | :--- | | Parameter | Value | | Molecular Formula | C₉H₁₁ClN₂O | | Calculated Monoisotopic Mass | 198.0560 Da | | Expected [M+H]⁺ Ion | 199.0638 Da |
Chromatographic Purity and Separation Techniques
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture.
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC is a high-resolution separation technique used to determine the purity of a sample. A typical method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol. The purity would be assessed by the area percentage of the main peak in the chromatogram.
| Typical UHPLC Method Parameters (Hypothetical) | | :--- | :--- | | Parameter | Condition | | Column | C18, <2 µm particle size | | Mobile Phase A | Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Flow Rate | 0.4 - 0.6 mL/min | | Detection | UV (e.g., 254 nm) | | Column Temperature | 30 - 40 °C |
Gas Chromatography (GC)
Gas chromatography is suitable for analyzing volatile and thermally stable compounds. For this compound, GC analysis would require determining its thermal stability to prevent degradation in the high-temperature injector and column. If stable, a method using a capillary column with a non-polar or mid-polar stationary phase would be developed. The compound's purity would be determined by the relative peak area. GC coupled with a mass spectrometer (GC-MS) could also be used for confirmation of identity and to analyze for any volatile impurities.
| Typical GC Method Parameters (Hypothetical) | | :--- | :--- | | Parameter | Condition | | Column | Capillary, e.g., DB-5ms | | Carrier Gas | Helium | | Injector Temperature | ~250 °C | | Oven Program | Temperature gradient (e.g., 100 to 280 °C) | | Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Solid-State Characterization
Detailed solid-state characterization is essential for understanding the crystalline structure, polymorphism, and thermal stability of a chemical compound. These properties are critical in fields such as materials science and pharmaceuticals, as they influence the material's behavior, processability, and performance.
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. In a single-crystal XRD experiment, a crystal is mounted on a goniometer and gradually rotated while being bombarded with X-rays, producing a diffraction pattern of spots. The analysis of the positions and intensities of these spots allows for the determination of the crystal's unit cell dimensions, space group, and the precise arrangement of atoms within the crystal lattice. This information is fundamental for understanding intermolecular interactions, such as hydrogen bonding and packing motifs, which govern the solid-state properties of the material.
No crystallographic data for this compound was found in the performed search.
Thermal Analysis Techniques (e.g., DSC, TGA)
Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature.
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point, glass transitions, and phase changes. The resulting thermogram provides information on the compound's purity and polymorphic forms.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability of a material and to study its decomposition pathways. The analysis can identify the temperatures at which degradation occurs and the percentage of mass loss, providing insights into the compound's stability and composition.
No thermal analysis data (DSC or TGA) for this compound was found in the performed search.
Future Research Directions and Translational Perspectives
Rational Design of Next-Generation 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide Analogs
The rational design of new analogs is a cornerstone of modern medicinal and agrochemical research. For this compound, this involves the strategic modification of its core structure to enhance biological activity, selectivity, and pharmacokinetic properties while minimizing potential off-target effects. The versatility of the chloroacetamide scaffold allows for a wide range of chemical modifications.
Key strategies for analog design include:
Substitution on the Pyridine (B92270) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the dimethylpyridine ring can modulate the electronic properties of the molecule, potentially influencing its binding affinity to biological targets.
Modification of the Acetamide (B32628) Linker: Altering the length or flexibility of the acetamide group can optimize the spatial orientation of the molecule within a target's binding site. Replacing the chlorine atom with other halogens or functional groups can also create a reactive site for covalent binding to target proteins, a strategy used in developing potent and sustained inhibitors.
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—can improve potency and metabolic stability.
Research on structurally similar compounds provides a roadmap for these efforts. For instance, studies on N-aryl 2-chloroacetamides have demonstrated that modifications to the aryl group can yield derivatives with significant antimicrobial and anticancer properties. nih.govresearchgate.net Similarly, the synthesis of novel 1,3-thiazole-based acetamide derivatives has led to compounds with potent cytotoxic activity against various cancer cell lines. ijcce.ac.ir These examples underscore the potential for discovering highly active compounds through systematic structural modifications of the this compound scaffold.
Exploration of Novel Therapeutic and Agro-chemical Applications
The structural features of this compound, specifically the chloroacetamide and pyridine moieties, suggest a broad range of potential biological activities that warrant further investigation.
Therapeutic Applications: Derivatives of acetamide are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. Research into related chloroacetamide compounds has revealed significant potential in several therapeutic areas:
Antifungal Activity: Analogs such as 2-chloro-N-phenylacetamide have shown potent fungicidal and antibiofilm activity against resistant strains of Candida and Aspergillus flavus. nih.govscielo.brnih.gov This suggests that this compound could be a promising candidate for developing new antifungal agents.
Anticancer Properties: Thiazole and oxadiazole derivatives of chloroacetamide have been synthesized and evaluated for their anticancer activity. nih.govijddr.in For example, novel derivatives have demonstrated cytotoxicity against human breast, pancreatic, and liver cancer cell lines. nih.govijddr.in
Anti-inflammatory and Antitubercular Activity: Docking studies of related compounds have indicated potential interactions with key proteins involved in inflammation (Cyclooxygenase 1) and tuberculosis (mycolic acid transporter protein MmpL3), suggesting further avenues for therapeutic exploration.
Agrochemical Applications: Chloroacetamide herbicides are widely used in agriculture for weed control. nih.govresearchgate.net Their mechanism of action often involves inhibiting cell division in weeds. nih.gov Furthermore, pyridine-containing compounds are prevalent in many insecticides. aun.edu.eg
Herbicidal Activity: The chloroacetamide group is a well-established pharmacophore for herbicidal activity. researchgate.netijpsr.info Therefore, this compound and its analogs could be developed as selective herbicides for major crops.
Insecticidal Activity: Studies on related pyridine thioacetamide (B46855) derivatives have shown significant insecticidal activity against pests like the cowpea aphid, with some compounds exhibiting higher potency than commercial insecticides. aun.edu.egresearchgate.netneredataltics.org This highlights the potential for developing novel insecticides based on this chemical scaffold.
The table below summarizes the demonstrated activities of structurally related chloroacetamide compounds, indicating promising research directions for this compound.
| Biological Activity | Related Compound Class | Example Finding |
| Antifungal | 2-chloro-N-phenylacetamides | Exhibited fungicidal activity against fluconazole-resistant Candida species and inhibited biofilm formation. scielo.br |
| Anticancer | Thiazole-acetamide derivatives | Showed potent cytotoxic activity against human breast adenocarcinoma cells (MCF7). nih.gov |
| Herbicidal | N-Chloroacetyl-N-phenylglycine esters | Demonstrated growth-inhibiting activity against annual grasses. researchgate.net |
| Insecticidal | Pyridine thioacetamide derivatives | Displayed higher insecticidal activity against cowpea aphids than the reference insecticide acetamiprid (B1664982). aun.edu.eg |
Development of Asymmetric Synthesis for Chiral Derivatives
Chirality plays a critical role in the biological activity of many pharmaceuticals and agrochemicals. Often, only one enantiomer (a non-superimposable mirror image of a molecule) is responsible for the desired effect, while the other may be inactive or cause undesirable side effects. This is particularly relevant for chloroacetamide herbicides like dimethenamid-P and S-metolachlor, where the herbicidally active enantiomer is selectively produced and marketed. nih.gov
Should this compound or its future analogs possess a chiral center, the development of asymmetric synthesis methods will be crucial. These methods aim to produce the desired enantiomer in high purity, which is essential for developing safer and more effective products.
Future research in this area should focus on:
Chiral Catalysis: Employing chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to stereoselectively synthesize the target molecule. nih.govfrontiersin.orgscispace.com
Racemization-Free Coupling Reagents: Using specialized reagents that facilitate the formation of amide bonds without scrambling the stereochemistry of chiral starting materials. rsc.org
Enzymatic Resolution: Utilizing enzymes that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired active form. nih.gov
While specific asymmetric syntheses for this compound have not been reported, the extensive literature on the asymmetric synthesis of other chiral amides provides a strong foundation for developing such methods. rsc.orgrsc.org
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development by accelerating timelines and reducing costs. mdpi.com These computational tools can be applied to nearly every stage of the discovery pipeline for this compound and its analogs.
Key applications of AI and ML include:
Virtual Screening and Hit Identification: ML algorithms can rapidly screen vast virtual libraries of compounds to identify those with a high probability of being active against a specific biological target. mdpi.com This can prioritize which analogs of this compound to synthesize and test.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Deep neural networks and other ML models can build sophisticated QSAR models that predict the biological activity of new compounds based on their chemical structure. blogspot.com This helps in understanding which molecular features are critical for activity and guides the design of more potent analogs.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity and drug-likeness. mdpi.com
Synthesis Planning: AI-powered retrosynthesis tools can predict viable synthetic routes for target molecules, helping chemists to overcome synthetic challenges and accelerate the "make" phase of the discovery cycle. biopharmatrend.comnih.gov
By leveraging these AI and ML technologies, researchers can more efficiently explore the vast chemical space around the this compound scaffold, leading to the faster discovery of promising new therapeutic or agrochemical agents.
Synergistic Combinations with Existing Agents
Investigating the combination of a novel compound with existing drugs or agents is a critical step in translational research. Such combinations can lead to synergistic effects (where the combined effect is greater than the sum of individual effects), overcome resistance mechanisms, or allow for lower doses of each agent, potentially reducing toxicity.
For this compound, combination studies would be particularly relevant in:
Antifungal Therapy: Evaluating its combination with standard antifungal drugs. Interestingly, studies on the related compound 2-chloro-N-phenylacetamide showed antagonistic effects when combined with amphotericin B and fluconazole, highlighting that such interactions are not always beneficial and must be carefully studied. scielo.brscielo.br This underscores the importance of empirical testing to identify productive pairings.
Cancer Chemotherapy: Combining it with existing chemotherapeutic agents to potentially enhance tumor cell killing or reverse drug resistance.
Herbicide Formulations: Mixing it with other herbicides to broaden the spectrum of weed control or to manage the development of herbicide-resistant weeds.
Systematic screening of combinations, often using a checkerboard assay format, is essential to map out these interactions and identify promising synergistic pairings for further development.
Q & A
Q. What are the optimized synthetic routes for 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, 2-chloroacetamide derivatives can react with 4,6-dimethylpyridin-2-amine under refluxing ethanol (40 mL) at 80°C for 6–8 hours. Key parameters include:
- Solvent : Ethanol or acetone (polar aprotic solvents enhance reactivity).
- Catalyst : No catalyst required, but stoichiometric equivalents of reactants (1:1 molar ratio) are critical .
- Yield : Reported yields range from 65–85%, depending on purification methods (e.g., recrystallization vs. column chromatography).
Table 1 : Comparison of reaction conditions and yields
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 8 | 78 |
| Acetone | 60 | 12 | 65 |
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- X-ray crystallography : Confirms the planar geometry of the pyridine ring and the orientation of the chloroacetamide moiety. Bond lengths (e.g., C–Cl: 1.73–1.75 Å) and angles (e.g., N–C–O: 120–122°) align with similar acetamide derivatives .
- NMR : H NMR shows distinct signals for methyl groups on pyridine (δ 2.25–2.30 ppm, singlet) and the acetamide NH (δ 8.10–8.30 ppm, broad). C NMR confirms the carbonyl carbon at δ 168–170 ppm .
- IR : Strong absorption at 1660–1680 cm (C=O stretch) and 750–760 cm (C–Cl stretch) .
Q. What preliminary biological activity data exist for this compound?
- Methodological Answer : While direct data on this compound are limited, structurally related chloroacetamides exhibit herbicidal and antimicrobial activity. For example:
- Herbicidal activity : Analogues like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) inhibit plant cell division by binding to α-tubulin .
- Antimicrobial potential : Pyridine-containing acetamides show MIC values of 8–16 µg/mL against Staphylococcus aureus .
Recommendation : Screen against enzyme targets (e.g., acetolactate synthase) using in vitro assays to validate mechanistic hypotheses.
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced reactivity or selectivity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electrophilic regions for substitution. For example:
- The chloro group is susceptible to nucleophilic attack (LUMO energy: -1.8 eV), while the pyridine nitrogen acts as a weak base (HOMO energy: -6.2 eV).
- Reaction pathway optimization : ICReDD’s hybrid computational-experimental workflows reduce trial-and-error by simulating intermediates (e.g., enolate formation during condensation) .
Table 2 : Key computational parameters for reaction design
| Parameter | Value |
|---|---|
| LUMO (chloro group) | -1.8 eV |
| HOMO (pyridine N) | -6.2 eV |
| Activation energy (ΔG) | 25–30 kcal/mol (SN2 pathway) |
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR vs. solid-state crystallography). Mitigation approaches:
- Variable-temperature NMR : Detects conformational flexibility (e.g., acetamide rotation barriers).
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize crystal packing .
- Case study : A 0.1 Å deviation in C–Cl bond length between XRD and DFT may indicate lattice strain, resolved via periodic boundary condition simulations .
Q. How does steric hindrance from the 4,6-dimethylpyridin-2-yl group influence reaction kinetics?
- Methodological Answer : Steric effects slow down nucleophilic substitution at the chloroacetamide site. Kinetic studies using pseudo-first-order conditions reveal:
- Rate constants : s (vs. s for unsubstituted pyridine analogues).
- Activation parameters : ΔH‡ = 45 kJ/mol, ΔS‡ = -120 J/(mol·K) (entropy-driven slowdown due to restricted transition-state geometry) .
Data Contradiction Analysis
- Example : Conflicting reports on solubility in polar vs. nonpolar solvents.
- Resolution : The compound’s amphiphilic nature (polar acetamide + hydrophobic pyridine) leads to variable solubility. Use Hansen solubility parameters (δD = 18 MPa, δP = 8 MPa) to predict optimal solvents (e.g., DMF or THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
